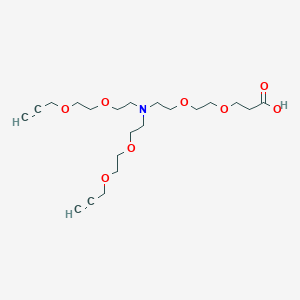

N-(Acid-PEG2)-N-bis(PEG2-propargyl)

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Materials Science

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone in the field of bioconjugation, a process also known as PEGylation. sigmaaldrich.comnih.gov The attachment of PEG chains to therapeutic proteins, peptides, or nanoparticles offers a multitude of advantages. nih.govpurepeg.com It can significantly enhance the solubility and stability of the conjugated molecule, prolong its circulation time in the bloodstream by reducing renal clearance, and decrease its immunogenicity, making it less likely to be recognized and attacked by the immune system. nih.govpurepeg.com

In materials science, PEG's properties are equally valuable. Its high water solubility, biocompatibility, and resistance to protein adhesion make it an ideal component for creating hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. sigmaaldrich.com These PEG hydrogels are extensively used in tissue engineering and as matrices for controlled drug release. sigmaaldrich.com The versatility of PEG is further expanded by the ability to synthesize it in various geometries, including linear, branched, Y-shaped, or multi-arm structures, allowing for the fine-tuning of its properties for specific applications. sigmaaldrich.com

The Emergence of Click Chemistry as a Versatile Tool for Advanced Chemical Synthesis and Bioconjugation

The concept of "click chemistry," first introduced by K. B. Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly specific. biosyn.com These reactions are characterized by high yields, the formation of only inoffensive byproducts, and simple reaction conditions, often proceeding in benign solvents like water. biosyn.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. biosyn.comacs.org

The principles of click chemistry have been widely adopted in bioconjugation due to their bioorthogonal nature, meaning they can occur within a living system without interfering with native biochemical processes. This has enabled researchers to label and modify biomolecules like proteins, peptides, and nucleic acids with high precision and control. nih.gov The applications of click chemistry are vast, ranging from the synthesis of new drug candidates and the development of antibody-drug conjugates (ADCs) to the creation of advanced polymer materials and the labeling of cells for imaging purposes. acs.org

Overview of N-(Acid-PEG2)-N-bis(PEG2-propargyl) as a Branched Heterobifunctional Building Block

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a prime example of a sophisticated molecular tool that combines the beneficial properties of PEG with the precision of click chemistry. broadpharm.commedchemexpress.com It is classified as a branched, heterobifunctional linker. chemscene.commedkoo.com The term "heterobifunctional" signifies that it possesses two different types of reactive functional groups. chemscene.com In this case, the molecule contains a terminal carboxylic acid group and two terminal propargyl (alkyne) groups. broadpharm.commedchemexpress.com The branched structure allows for the attachment of multiple molecules, a desirable feature in applications like the development of high-potency antibody-drug conjugates. rsc.org

The carboxylic acid end of the molecule can readily react with primary amine groups, which are commonly found in proteins and other biomolecules, to form a stable amide bond. broadpharm.com This reaction is typically facilitated by activating agents. The two propargyl groups, on the other hand, are poised to participate in copper-catalyzed azide-alkyne "click" reactions, allowing for the efficient and specific attachment of molecules bearing azide functionalities. broadpharm.commedchemexpress.com The presence of PEG2 spacers (two ethylene (B1197577) glycol units) in the linker's structure enhances its water solubility and biocompatibility. sigmaaldrich.comyoutube.com

Scope and Academic Relevance of Research on N-(Acid-PEG2)-N-bis(PEG2-propargyl)

The unique architecture of N-(Acid-PEG2)-N-bis(PEG2-propargyl) makes it a highly valuable building block in various areas of scientific research. Its ability to connect a single molecule (via the acid group) to two other molecules (via the alkyne groups) opens up possibilities for creating complex, multi-component systems.

A significant area of application is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The branched nature of linkers like N-(Acid-PEG2)-N-bis(PEG2-propargyl) is crucial for optimizing the spatial arrangement of the two ligands in a PROTAC, which can significantly impact its efficacy. precisepeg.com

Furthermore, in the development of antibody-drug conjugates (ADCs), this linker can be used to increase the drug-to-antibody ratio (DAR), potentially leading to more potent cancer therapies. rsc.org The PEG spacers can also help to mitigate the aggregation that can sometimes occur with highly loaded ADCs. mdpi.com The academic relevance of this compound lies in its potential to facilitate the construction of novel bioconjugates with enhanced therapeutic or diagnostic properties, driving forward innovation in medicinal chemistry and chemical biology.

| Property | Value | Source |

| Chemical Formula | C21H35NO8 | broadpharm.commedkoo.com |

| Molecular Weight | 429.5 g/mol | broadpharm.commedkoo.com |

| CAS Number | 2100306-49-6 | broadpharm.commedkoo.com |

| Purity | >96-98% | broadpharm.comprecisepeg.com |

| Solubility | Water, DMSO, DCM, DMF | broadpharm.com |

| Appearance | Varies (often a solid or oil) | medkoo.com |

| Storage Condition | -20°C for long-term storage | broadpharm.commedkoo.com |

Properties

IUPAC Name |

3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDIWKKKCXHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Acid Peg2 N Bis Peg2 Propargyl Reactivity

Carboxylic Acid-Mediated Conjugation Reactions

The terminal carboxylic acid (-COOH) group on the N-(Acid-PEG2)-N-bis(PEG2-propargyl) linker serves as a versatile handle for conjugation to amine- and hydroxyl-containing molecules. The reactivity of this group is central to its function, enabling the formation of stable covalent bonds.

Amide Bond Formation via Carbodiimide (B86325) Chemistry (e.g., EDC, HATU)

The most common application of the carboxylic acid moiety is the formation of a stable amide bond with primary or secondary amines. broadpharm.comxinyanbm.com This reaction does not proceed spontaneously; it requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com Carbodiimide-based coupling agents are widely used for this purpose.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, resulting in the desired amide bond and a soluble urea (B33335) byproduct. axispharm.comnih.gov To improve efficiency and suppress side reactions, such as the hydrolysis of the O-acylisourea or its rearrangement into an unreactive N-acylurea, N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is often included as an additive. nih.govnih.gov These additives react with the O-acylisourea to form a more stable, yet still highly reactive, amine-reactive ester (e.g., an NHS ester), which then proceeds to react with the target amine. nih.govbroadpharm.com The reaction is typically performed in buffers at a slightly acidic to neutral pH (pH 4.5-7.5) to facilitate acid activation while ensuring the amine nucleophile remains sufficiently deprotonated. axispharm.combiochempeg.com

Alternatively, phosphonium- or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed. broadpharm.comxinyanbm.com HATU, often used with a non-nucleophilic base such as diisopropylethylamine (DIPEA), facilitates rapid and efficient amide bond formation, even with challenging or sterically hindered substrates. luxembourg-bio.comnih.gov

Table 1: Common Reagents and Conditions for Amide Bond Formation

| Coupling Reagent | Additive (Optional) | Base (Optional) | Typical Solvent(s) | Key Features |

| EDC | NHS or HOBt | None | DMF, DMSO, Water (MES buffer) | Water-soluble reagents and byproducts; suitable for aqueous bioconjugation. broadpharm.com |

| DCC | DMAP or HOBt | None | DMF, CH2Cl2 | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. luxembourg-bio.com |

| HATU | None required | DIPEA, TEA | DMF, DMSO | High coupling efficiency, rapid reaction times, suitable for sterically hindered amines. nih.gov |

Esterification Reactions with Hydroxyl-Containing Substrates

The carboxylic acid group of N-(Acid-PEG2)-N-bis(PEG2-propargyl) can also undergo esterification with molecules containing hydroxyl (-OH) groups. axispharm.com This reaction, which forms an ester linkage and a molecule of water, is typically reversible and requires catalysis. venus-goa.comnih.gov

Acid-catalyzed esterification, known as Fischer esterification, involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol. The reaction is driven to completion by removing water, often through azeotropic distillation. A more common approach in bioconjugation and materials chemistry involves the use of coupling agents, similar to those used in amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, facilitating its reaction with an alcohol, often in the presence of an acyl-transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govaxispharm.com The resulting ester bonds are generally stable but can be susceptible to hydrolysis, particularly under basic or acidic conditions, a property that can be exploited for designing cleavable linkers. axispharm.com

Kinetic and Thermodynamic Studies of Acid-Functional Group Reactivity

The efficiency and rate of conjugation reactions involving the carboxylic acid group are governed by kinetic and thermodynamic principles. Studies on analogous systems, such as the esterification of carboxylic acid-containing drugs in polyethylene (B3416737) glycol (PEG) excipients, provide insight into these factors.

Kinetic investigations have shown that esterification reactions in a PEG matrix can be reversible and often follow a second-order reversible kinetic model. nih.gov The rate of these reactions is influenced by several factors including temperature, viscosity of the medium, and the steric and electronic properties of the reacting species. For instance, a study on the esterification of cetirizine (B192768) and indomethacin (B1671933) in PEG 400 and PEG 1000 demonstrated that reaction rates increased with temperature. nih.gov Furthermore, the rate constants for esterification were found to be significantly lower in the more viscous PEG 1000 compared to PEG 400, highlighting the role of diffusion in the reaction kinetics. nih.gov

Table 2: Kinetic Data for Esterification of Carboxylic Acids in PEG at 80 °C

| Carboxylic Acid | PEG Type | Forward Rate Constant (k1) [L mol⁻¹ h⁻¹] | Reverse Rate Constant (k-1) [h⁻¹] | Note |

| Cetirizine | PEG 400 | 0.048 | 0.016 | Cetirizine was esterified ~240 times faster than indomethacin. nih.gov |

| Indomethacin | PEG 400 | 0.0002 | 0.0001 | Reaction rates are highly dependent on the structure of the carboxylic acid. nih.gov |

From a thermodynamic perspective, the dissolution and solvation of the PEG-linked molecule are crucial prerequisites for reaction. Thermodynamic analysis of related compounds in PEG-water mixtures indicates that the dissolution process is generally endothermic and entropy-driven. mdpi.com The spontaneity of the subsequent conjugation reaction is determined by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). For amide bond formation, the high stability of the resulting C-N bond typically results in a favorable negative enthalpy change, driving the reaction forward.

Propargyl Group Reactivity in Click Chemistry

The two propargyl groups of N-(Acid-PEG2)-N-bis(PEG2-propargyl) provide reactive handles for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. medchemexpress.combroadpharm.com The terminal alkyne of the propargyl group is the key functional moiety for these transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The most prominent reaction involving the propargyl groups is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.comxinyanbm.com This reaction joins the terminal alkyne with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates.

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper(I) Acetylide: In the presence of a Cu(I) source, the terminal alkyne is deprotonated to form a copper(I) acetylide complex. The Cu(I) catalyst is often generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. beilstein-journals.org

Coordination and Cyclization: The azide (B81097) coordinates to the copper acetylide complex. This is followed by a cyclization step to form a six-membered copper-containing intermediate (a cuprated triazole). beilstein-journals.orgacs.org

Protonolysis and Catalyst Regeneration: The cuprated triazole intermediate is protonated, releasing the stable 1,2,3-triazole product and regenerating the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The presence of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov The CuAAC reaction is exceptionally robust and can be performed in a variety of solvents, including aqueous media, making it highly suitable for bioconjugation applications. beilstein-journals.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a potentially cytotoxic copper catalyst. This reaction relies on the high ring strain of a cyclic alkyne to lower the activation energy of the cycloaddition with an azide. magtech.com.cnnih.gov

The propargyl groups on N-(Acid-PEG2)-N-bis(PEG2-propargyl) are linear, unstrained alkynes and therefore do not undergo SPAAC at appreciable rates. For this molecule to be used in a SPAAC reaction, its propargyl groups would need to be replaced with a strained alkyne, such as a dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or other cyclooctyne (B158145) derivative. broadpharm.commedchemexpress.eu

Considerations for employing SPAAC in a synthetic strategy involving a similar linker architecture would include:

Reaction Kinetics: SPAAC reaction rates are highly dependent on the structure of the strained alkyne, with second-order rate constants varying by several orders of magnitude. magtech.com.cn

Stability: Strained alkynes can be less stable than terminal alkynes and may be susceptible to decomposition or side reactions.

Bioorthogonality: The key advantage of SPAAC is its bioorthogonality; it can be performed in complex biological systems, including living cells, without interfering with native biochemical processes. nih.gov

Therefore, while N-(Acid-PEG2)-N-bis(PEG2-propargyl) itself is designed for CuAAC reactions, the principles of SPAAC are a critical consideration for researchers who require a copper-free click chemistry approach and may seek alternative linkers incorporating strained alkynes.

Factors Influencing Click Reaction Efficiency and Selectivity

The efficiency and selectivity of the CuAAC reaction involving the two propargyl groups of N-(Acid-PEG2)-N-bis(PEG2-propargyl) are paramount for its successful application in bioconjugation and materials science. Several factors, including the choice of catalyst, ligand, solvent, and reaction time, critically influence the outcome of the cycloaddition.

The most common catalytic system for CuAAC reactions involves a copper(I) source. nih.gov This can be introduced directly using a Cu(I) salt, such as copper(I) bromide (CuBr), or generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent, typically sodium ascorbate. nih.gov The in situ generation of Cu(I) is often preferred in biological applications to minimize the concentration of cytotoxic free copper ions. nih.gov

The choice of ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation to Cu(II), and accelerating the reaction rate. researchgate.net Tris-(benzyltriazolylmethyl)amine (TBTA) and its sulfonated, water-soluble derivatives are widely used ligands that enhance the efficiency of the CuAAC reaction. The presence of a suitable ligand can significantly increase the reaction rate and yield. researchgate.net

The reaction medium also plays a significant role. While CuAAC reactions can be performed in a variety of organic solvents such as THF and DMF, the use of aqueous solutions or co-solvent systems like water/t-butanol is common, especially for the conjugation of biomolecules. researchgate.net Polyethylene glycol (PEG) itself has been investigated as a solvent for CuAAC reactions, demonstrating good yields and potentially protecting the copper catalyst from oxidation.

The reaction kinetics are influenced by the concentration of reactants and catalyst. Higher concentrations generally lead to faster reaction rates. However, in applications involving sensitive biomolecules, low catalyst concentrations are desirable to minimize potential damage. nih.gov The reaction time is adjusted to ensure complete conversion, which can range from minutes to several hours depending on the specific conditions.

Below are tables with representative data on the influence of different catalytic systems and solvents on the yield of CuAAC reactions for PEGylated alkynes, which are analogous to the propargyl groups in N-(Acid-PEG2)-N-bis(PEG2-propargyl).

Table 1: Effect of Different Copper Catalysts on CuAAC Reaction Yield in Toluene (B28343)

| Catalyst | Ligand | Time (h) | Yield (%) |

| CuBr | PMDTA | 24 | 85.3 |

| CuBr | PMDTA | 48 | 90.1 |

| Cu Wire | PMDTA | 24 | 88.7 |

| Cu Wire | PMDTA | 48 | 91.9 |

Data adapted from a study on a model CuAAC reaction between mPEG-alkyne and an azide-functionalized coumarin (B35378) in toluene at 80°C. semanticscholar.org

Table 2: Influence of Solvent and Catalyst on CuAAC Reaction Yield

| Catalyst | Solvent | Time (h) | Yield (%) |

| Cu(CH₃COO)₂·H₂O | scCO₂ | 24 | 82.3 |

| Cu(CH₃COO)₂·H₂O | scCO₂ | 48 | 87.1 |

| CuBr | Toluene | 48 | 90.1 |

| Cu Wire | Toluene | 48 | 91.9 |

Data compiled from studies on CuAAC reactions of PEG-alkynes, illustrating the viability of different solvent systems. semanticscholar.org

Utilization of N Acid Peg2 N Bis Peg2 Propargyl in Advanced Materials Science

Engineering of Polymer Networks and Hydrogels for Research Applications

The dual propargyl groups of N-(Acid-PEG2)-N-bis(PEG2-propargyl) make it an effective cross-linking agent for the formation of polymer networks and hydrogels. When combined with polymers functionalized with azide (B81097) groups, it can participate in click chemistry reactions to form a stable, covalently cross-linked three-dimensional matrix. The PEG components of the molecule impart hydrophilicity and biocompatibility to the resulting network, making these materials suitable for biological applications. sigmaaldrich.com

The presence of the carboxylic acid group within the N-(Acid-PEG2)-N-bis(PEG2-propargyl) structure allows for the synthesis of stimuli-responsive hydrogels. Specifically, this acidic moiety can be leveraged to create pH-responsive polymer gels. In such a system, the cross-linking of an azide-functionalized polymer backbone would be achieved via the two propargyl groups. The carboxylic acid remains as a pendant group within the hydrogel network.

The ionization state of this carboxylic acid is dependent on the pH of the surrounding environment. At pH values above its pKa, the carboxyl group is deprotonated (COO-), leading to electrostatic repulsion between the polymer chains and increased hydration, which results in swelling of the gel. Conversely, at pH values below its pKa, the group is protonated (-COOH), reducing repulsion and causing the gel to contract or de-swell. researchgate.net This pH-dependent swelling and deswelling behavior can be harnessed for the controlled release of encapsulated therapeutic agents or biomolecules.

Table 1: pH-Responsive Behavior of a Hypothetical Hydrogel Incorporating N-(Acid-PEG2)-N-bis(PEG2-propargyl)

| Environmental Condition | Carboxyl Group State | Dominant Force | Hydrogel State | Potential Application |

| Low pH (Acidic) | Protonated (-COOH) | Hydrogen Bonding | Collapsed / De-swollen | Drug Loading / Retention |

| High pH (Basic) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Swollen / Expanded | Drug Release |

In the field of tissue engineering, creating scaffolds that mimic the native extracellular matrix (ECM) is a primary goal. nih.govnih.gov N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be used to fabricate such bio-inspired scaffolds. PEG-based hydrogels are widely used for cell culture because they are biocompatible and resist non-specific protein adsorption, providing a "blank slate" to which specific biological signals can be added. sigmaaldrich.com

The fabrication process involves two key chemical reactions facilitated by the compound's structure. First, the dual propargyl groups are used to cross-link with azide-modified polymers to form the bulk hydrogel scaffold. Second, the carboxylic acid group provides a site for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD). This is typically achieved by activating the carboxylic acid and reacting it with the primary amine group of the peptide. The resulting scaffold is thus "bio-inspired," presenting specific ligands that promote cell attachment, spreading, and proliferation on an otherwise bio-inert background.

Table 2: Components of a Bio-Inspired Scaffold Using N-(Acid-PEG2)-N-bis(PEG2-propargyl)

| Component | Functional Group(s) Utilized | Role in the Scaffold |

| N-(Acid-PEG2)-N-bis(PEG2-propargyl) | Two Propargyls, One Carboxylic Acid | Cross-linker and anchor for bio-functionalization |

| Azide-Functionalized Polymer (e.g., PEG-diazide) | Azide | Forms the polymer backbone of the hydrogel |

| Cell Adhesion Peptide (e.g., RGD) | Primary Amine | Provides specific cell binding sites |

This strategy allows for precise control over the biochemical and mechanical properties of the cell culture substrate, enabling systematic studies of cell-material interactions. sigmaaldrich.com

Surface Functionalization for Bio-Interfacial Research

The orthogonal reactive groups of N-(Acid-PEG2)-N-bis(PEG2-propargyl) make it an ideal linker for modifying surfaces in bio-interfacial applications. It can be used to create well-defined, functionalized surfaces that can interact with biological systems in a controlled manner.

In biosensor development, achieving high sensitivity and specificity often requires the precise immobilization of biorecognition elements (e.g., antibodies, DNA probes) on a sensor surface while minimizing non-specific binding. N-(Acid-PEG2)-N-bis(PEG2-propargyl) can facilitate this through a two-step process.

First, a substrate surface (e.g., glass, gold, indium tin oxide) is prepared with primary amine groups using techniques like aminosilanization. nih.gov The carboxylic acid of N-(Acid-PEG2)-N-bis(PEG2-propargyl) is then covalently coupled to these surface amines, anchoring the molecule to the biosensor chip. This step results in a surface decorated with two propargyl groups per attachment site. The PEG chains act as spacers and help to create a hydrophilic layer that resists non-specific protein adsorption. nih.govnih.gov

Second, azide-modified biorecognition molecules can be "clicked" onto the propargyl-functionalized surface. This approach offers several advantages:

High Efficiency: Click chemistry is robust and proceeds with high yield under mild, aqueous conditions.

Controlled Orientation: The linker chemistry can help orient the biorecognition element away from the surface, enhancing its accessibility to the target analyte.

Reduced Non-Specific Binding: The underlying PEG layer minimizes background noise from interfering proteins. nih.gov

Understanding how cells respond to the spatial arrangement and density of adhesion ligands is a fundamental question in cell biology. Surfaces functionalized with N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be used to create patterned substrates for such studies.

Similar to biosensor modification, the molecule is first grafted onto a substrate via its carboxylic acid group. This creates a surface presenting propargyl groups ready for click chemistry. Azide-functionalized cell adhesion ligands, such as peptides containing the RGD sequence, can then be attached. By controlling the initial density of the grafted linker or by using techniques like microcontact printing to pattern the ligands, researchers can create surfaces with precise spatial control over where cells can adhere. nih.gov The PEG component of the linker ensures that cells only adhere to the areas where the specific ligands are present, as it prevents non-specific cell attachment in the background regions. mdpi.commdpi.com

Table 3: Steps for Surface Grafting to Control Cell Adhesion

| Step | Procedure | Key Functional Groups Involved | Purpose |

| 1. Substrate Preparation | Aminosilanization of glass or silicon | Surface Si-OH, Aminosilane | Introduce primary amine groups on the surface |

| 2. Linker Immobilization | Amide coupling of N-(Acid-PEG2)-N-bis(PEG2-propargyl) | Surface -NH₂, Linker -COOH | Covalently attach the linker to the substrate |

| 3. Ligand Conjugation | Copper-catalyzed click chemistry | Surface-Propargyl, Ligand-Azide | Immobilize specific cell-adhesive ligands |

| 4. Cell Seeding | Introduction of cells to the modified surface | N/A | Study cell adhesion patterns and behavior |

Development of Nanomaterial Conjugates

Functionalizing nanoparticles with polymers and ligands is crucial for their application in nanomedicine, enhancing their stability, circulation time, and targeting capabilities. nih.govmdpi.com N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a valuable tool for creating multifunctional nanomaterial conjugates.

The molecule can be attached to nanoparticles that have surface amine groups (e.g., amine-modified liposomes or silica (B1680970) nanoparticles) through its carboxylic acid. This process coats the nanoparticle with a layer of PEG ending in two propargyl groups. This PEG "stealth" layer helps to reduce recognition by the immune system, thereby increasing the nanoparticle's circulation half-life. nih.gov

The terminal propargyl groups serve as versatile conjugation points. Using click chemistry, various molecules can be attached to the nanoparticle surface, including:

Targeting Ligands: Azide-modified antibodies, aptamers, or small molecules that recognize specific cell surface receptors can be conjugated to direct the nanoparticle to diseased tissues, such as tumors.

Therapeutic Agents: Azide-functionalized drugs can be attached for targeted delivery.

Imaging Agents: Azide-containing fluorescent dyes or contrast agents can be added for diagnostic purposes.

The use of this trifunctional linker allows for the construction of sophisticated, multi-component nanocarriers where the nanoparticle core is stabilized by a PEG shell, which in turn is decorated with one or more types of functional molecules.

Functionalization of Polymeric Nanoparticles for Research Delivery Systems

N-(Acid-PEG2)-N-bis(PEG2-propargyl) serves as a versatile tool for the surface modification of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). The functionalization process typically involves the covalent attachment of the linker to the nanoparticle surface, followed by the sequential or simultaneous conjugation of different moieties to its terminal groups.

The carboxylic acid terminus of the linker can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable NHS ester. This activated ester readily reacts with primary amine groups on proteins or targeting ligands, forming a stable amide bond. This strategy is often employed to attach antibodies or peptides that can direct the nanoparticles to specific cells or tissues.

The two propargyl groups on the linker provide anchor points for click chemistry. Azide-modified molecules, such as small molecule drugs, imaging agents, or additional targeting ligands, can be "clicked" onto the nanoparticle surface with high efficiency and specificity. The presence of two propargyl groups offers the potential for a higher density of conjugated molecules or the attachment of multiple different azide-bearing species.

The branched PEG structure of the linker enhances the "stealth" properties of the nanoparticles, helping them to evade the mononuclear phagocyte system and prolonging their circulation time in vivo. Research on nanoparticles with dense branched PEG coatings has shown that this modification can improve stability in serum and may increase the diffusion profile of the nanoparticles in the extracellular matrix compared to linear PEG coatings. nih.gov

Below is a table summarizing the typical changes in physicochemical properties of polymeric nanoparticles upon functionalization with a heterobifunctional PEG linker.

| Property | Unfunctionalized Nanoparticles | Functionalized Nanoparticles |

| Size (Diameter) | 100-200 nm | Increase of 10-50 nm |

| Polydispersity Index (PDI) | < 0.2 | Generally remains < 0.3 |

| Zeta Potential | -20 to -40 mV | Shift towards neutral |

| Surface Groups | Carboxyl or other native groups | Carboxyl, Propargyl, and conjugated molecules |

This is an interactive table based on representative data from the functionalization of polymeric nanoparticles.

A study on the formulation of functionalized PLGA-PEG nanoparticles demonstrated that the size and drug loading could be controlled, and these nanoparticles could be successfully conjugated to RNA aptamers for targeted drug delivery. illinois.edu The surface functionalization with the A10 PSMA aptamer significantly enhanced the delivery of nanoparticles to prostate cancer tumors in a mouse model. illinois.edu While this study did not use the exact compound N-(Acid-PEG2)-N-bis(PEG2-propargyl), it illustrates the principle of using a carboxyl-terminated PEG linker for conjugating targeting moieties to polymeric nanoparticles.

Conjugation to Inorganic Nanomaterials (e.g., Quantum Dots, Gold Nanoparticles)

The dual functionality of N-(Acid-PEG2)-N-bis(PEG2-propargyl) is also highly advantageous for the surface modification of inorganic nanomaterials like quantum dots (QDs) and gold nanoparticles (AuNPs). These functionalized inorganic nanoparticles are widely used in bioimaging, biosensing, and diagnostics.

For gold nanoparticles , the linker can be attached to the gold surface through a thiol group, which would require a modification of the linker to include a thiol anchor. Alternatively, for pre-functionalized AuNPs with amine groups, the carboxylic acid of the linker can be used for attachment. Once the linker is in place, the propargyl groups are available for click chemistry, allowing for the attachment of azide-modified biomolecules. The carboxylic acid terminus can be used to conjugate other molecules, such as antibodies, using EDC/NHS chemistry. This dual-functionalization strategy enables the creation of multifunctional AuNPs for targeted imaging and therapy. Research has shown that heterobifunctional PEG spacers can be used for the surface functionalization of gold nanoparticles for intracellular tracking and delivery. nih.gov

In the case of quantum dots , which are often coated with a polymer shell containing functional groups like amines or carboxylic acids, N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be conjugated to the surface. For instance, the carboxylic acid of the linker can be coupled to amine-functionalized QDs. This leaves the two propargyl groups exposed for subsequent click reactions with azide-containing molecules, such as targeting ligands or fluorescent dyes for FRET-based sensors. The PEG component of the linker helps to improve the aqueous stability and biocompatibility of the QDs. Studies have demonstrated the covalent modification of QDs via carbodiimide (B86325) coupling chemistry using heterobifunctional ligands that include a PEG spacer and a terminal amine or carboxylate group. nih.gov

The table below illustrates the effect of functionalization on the properties of inorganic nanoparticles.

| Property | Unfunctionalized Nanoparticles | Functionalized Nanoparticles |

| Hydrodynamic Diameter | Varies by core size | Increases with PEGylation |

| Surface Plasmon Resonance (AuNPs) | Characteristic peak | May show a slight red-shift |

| Quantum Yield (QDs) | High | Can be maintained or slightly decreased |

| Colloidal Stability | May be limited in biological media | Significantly improved |

This is an interactive table based on representative data for the functionalization of inorganic nanoparticles.

Research on iron oxide nanoparticles has demonstrated the use of a heterobifunctional PEG ligand with a carboxylic acid end-group to improve colloidal stability and allow for antibody conjugation. nih.govplos.org While the specific linker used was different, the principles of using a carboxyl-terminated PEG for bioconjugation are directly applicable to how N-(Acid-PEG2)-N-bis(PEG2-propargyl) would be utilized.

N Acid Peg2 N Bis Peg2 Propargyl in Chemical Biology and Mechanistic Assay Development

Design of Activity-Based Probes for Enzyme Target Identification

Activity-based protein profiling (ABPP) is a powerful strategy for the functional analysis of enzymes in complex biological systems. This approach utilizes activity-based probes (ABPs) that covalently modify the active site of a specific enzyme or enzyme family. The design of these probes is critical to their success, and N-(Acid-PEG2)-N-bis(PEG2-propargyl) offers a flexible scaffold for their synthesis.

The two propargyl groups on the molecule serve as "clickable" handles for bioorthogonal chemistry. nih.govwikipedia.org Specifically, they can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com This allows for the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for visualization or enrichment of the labeled enzyme. The carboxylic acid functionality provides a point of attachment for a reactive group that targets a specific enzyme class.

Table 1: Functional Groups of N-(Acid-PEG2)-N-bis(PEG2-propargyl) and Their Roles in ABP Design

| Functional Group | Role in Activity-Based Probe (ABP) Design |

| Carboxylic Acid | Serves as an attachment point for a warhead or reactive group that targets the active site of an enzyme. |

| Propargyl Groups | Act as bioorthogonal handles for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. medchemexpress.com |

| PEG Linkers | Enhance solubility and bioavailability of the probe, and provide spatial separation between the reactive group and the reporter tag. axispharm.comprecisepeg.com |

The PEG linkers incorporated into the structure of N-(Acid-PEG2)-N-bis(PEG2-propargyl) offer several advantages. They increase the water solubility of the resulting ABP, which is crucial for its use in biological systems. biochempeg.com Furthermore, the PEG chains provide a flexible spacer that can help to minimize steric hindrance between the probe and the target enzyme, as well as between the enzyme and the attached reporter tag. precisepeg.com This can lead to more efficient labeling and subsequent detection. The development of cleavable PEG linkers has also been a significant advancement, allowing for the removal of the PEG chain during sample preparation for mass spectrometry-based analysis, which simplifies the identification of the protein target. nih.govacs.org

Construction of Chemical Tools for Investigating Biological Pathways

The ability to selectively modify and track biomolecules is essential for unraveling complex biological pathways. N-(Acid-PEG2)-N-bis(PEG2-propargyl) provides a platform for the construction of sophisticated chemical tools designed for this purpose. The dual propargyl groups allow for the attachment of two different molecules, enabling the creation of bifunctional probes.

For instance, one propargyl group could be used to attach a molecule that targets a specific protein or cellular component, while the other could be linked to a photo-crosslinking agent or a fluorescent dye. This allows researchers to not only visualize the localization of the target but also to identify its interaction partners.

The principles of bioorthogonal chemistry are central to these applications. acs.org These reactions are highly specific and can be carried out in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide-alkyne cycloaddition, in particular, has become a widely used tool in chemical biology due to its high efficiency and the stability of the resulting triazole linkage. broadpharm.com

Application in Proteolysis-Targeting Chimeras (PROTACs) as Linker Components (Research Aspects)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov This technology has emerged as a powerful new modality for targeted protein degradation. nih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a valuable building block for the synthesis of PROTAC linkers. medchemexpress.comprecisepeg.com Its structure allows for the creation of branched or "three-way" linkers. The carboxylic acid can be coupled to the E3 ligase ligand, while the two propargyl groups can be used to attach the target protein ligand. This branched architecture can provide distinct advantages in optimizing the geometry of the ternary complex.

Table 2: Research Findings on PEG Linkers in PROTACs

| Research Finding | Significance |

| Linker length and composition are critical for degradation efficiency. nih.gov | The use of PEG linkers allows for systematic variation of linker length to optimize PROTAC activity. biochempeg.com |

| PEG linkers can improve the solubility and cell permeability of PROTACs. biochempeg.com | This can lead to improved oral absorption and overall efficacy. |

| The linker is not just a passive spacer but can actively participate in forming the ternary complex. | The flexibility and hydrophilicity of PEG linkers can influence the stability and conformation of the ternary complex. |

| Linker-free PROTACs have been developed and shown to be effective. nih.gov | This highlights the importance of continued research into linker design and the potential for novel PROTAC architectures. |

The PEG components of the linker play a crucial role in the physicochemical properties of the PROTAC. biochempeg.com They can enhance water solubility, which is often a challenge for these relatively large molecules, and can also impact cell permeability. biochempeg.com The ability to systematically vary the length of the PEG chains allows for the fine-tuning of the distance and orientation between the two ligands, which is often an empirical process to achieve optimal degradation. nih.gov

Microarray and High-Throughput Screening Platform Development Methodologies

Microarrays and high-throughput screening (HTS) platforms are essential tools for drug discovery and chemical biology research. These technologies allow for the rapid screening of large libraries of compounds for their ability to interact with a specific target or to elicit a particular biological response. The development of these platforms often relies on the immobilization of probes or baits onto a solid surface.

N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be utilized in the development of such platforms. The carboxylic acid group can be used to attach the molecule to an amine-functionalized surface, such as a glass slide or a microplate. The two propargyl groups are then available for the attachment of a diverse library of small molecules or peptides via click chemistry. This modular approach allows for the rapid generation of a wide variety of probes for screening purposes.

The use of PEG linkers in this context can also be advantageous. The hydrophilic nature of PEG can help to reduce non-specific binding of proteins to the surface, thereby improving the signal-to-noise ratio of the assay. The length of the PEG linker can also be adjusted to optimize the presentation of the immobilized probes to their targets in solution.

Analytical and Characterization Methodologies for N Acid Peg2 N Bis Peg2 Propargyl and Its Conjugates

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the primary structural confirmation of "N-(Acid-PEG2)-N-bis(PEG2-propargyl)".

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like "N-(Acid-PEG2)-N-bis(PEG2-propargyl)". Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the numerous ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-) would produce a large, overlapping multiplet signal around 3.6 ppm. Key diagnostic signals are those that confirm the presence and connectivity of the terminal functional groups. The terminal alkyne proton (-C≡C-H) of the propargyl groups is expected to appear as a triplet at approximately 2.5 ppm. The adjacent methylene (B1212753) protons (-CH₂-C≡C-H) would likely resonate around 4.2 ppm. The protons of the methylene groups adjacent to the ether linkages and the tertiary amine would also have characteristic chemical shifts.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C≡C-H | ~2.5 | Triplet (t) |

| -O-CH₂-CH₂-O- | ~3.6 | Multiplet (m) |

| -CH₂-C≡CH | ~4.2 | Doublet (d) |

| -CH₂-COOH | ~2.6 | Triplet (t) |

| -N(CH₂-CH₂-O-)₂ | ~2.8-3.0 | Multiplet (m) |

Infrared (IR) Spectroscopy offers a rapid and effective method for identifying the key functional groups within the molecule. The IR spectrum of "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" would be expected to display several characteristic absorption bands. A sharp, weak absorption around 2100-2140 cm⁻¹ is characteristic of the C≡C triple bond stretch of the terminal alkyne groups. A very strong and broad C-O-C ether stretching band around 1100 cm⁻¹ confirms the presence of the PEG backbone. Additionally, a broad absorption band in the region of 2500-3300 cm⁻¹ and a sharp carbonyl (C=O) stretch around 1700-1725 cm⁻¹ would indicate the O-H and C=O stretching of the terminal carboxylic acid group, respectively.

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is typically used for polar molecules like PEG derivatives. For "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" (Chemical Formula: C₂₁H₃₅NO₈), the expected monoisotopic mass is approximately 429.2363 g/mol . ESI-MS would typically show the protonated molecular ion [M+H]⁺ at m/z 430.2436.

UV-Vis Spectroscopy is generally not used for the direct characterization of "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" as the molecule itself lacks significant chromophores that absorb in the UV-visible range. However, this technique becomes important in characterizing conjugates where this linker is attached to a chromophore-containing biomolecule, such as a protein or a fluorescent dye.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GPC)

Chromatographic techniques are vital for assessing the purity of "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" and for purifying it from reaction mixtures, as well as for analyzing the resulting conjugates.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used to determine the purity of synthetic compounds. Reversed-Phase HPLC (RP-HPLC) is the most common mode for compounds like this PEG linker. In RP-HPLC, the compound is passed through a column with a nonpolar stationary phase (e.g., C18), and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) with an additive such as trifluoroacetic acid (TFA), is used for elution. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by UV absorbance at a low wavelength (e.g., 214 nm) if no strong chromophore is present.

| Parameter | Condition |

|---|---|

| Column | C18, Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 220 nm |

For conjugates, HPLC methods are crucial for separating the desired product from unreacted starting materials and for characterizing the degree of labeling.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution (polydispersity) of polymers and their conjugates. GPC separates molecules based on their hydrodynamic volume in solution. For a relatively small and discrete molecule like "N-(Acid-PEG2)-N-bis(PEG2-propargyl)," GPC can confirm its monodisperse nature. For its macromolecular conjugates (e.g., with proteins or nanoparticles), GPC is essential to confirm the formation of the higher molecular weight conjugate and to assess its purity and homogeneity. The choice of columns and mobile phase depends on the nature of the conjugate.

Biophysical Characterization of Conjugate Stability and Interaction (e.g., SPR, ITC)

Once "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" is conjugated to a biomolecule, biophysical techniques are employed to characterize the stability of the conjugate and its binding interactions with a target.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. In a typical SPR experiment to characterize a conjugate, a target molecule (e.g., a receptor protein) is immobilized on a sensor chip. The conjugate, containing the "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" linker, is then flowed over the surface as the analyte. The binding and dissociation are monitored by changes in the refractive index at the sensor surface. This allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. In an ITC experiment, a solution of the conjugate is titrated into a solution containing the target molecule. The heat released or absorbed upon binding is measured. From a single ITC experiment, the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH) can be determined. The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated, providing insight into the driving forces of the interaction. nih.gov

| Technique | Key Parameters Determined | Information Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₑ (off-rate), Kₑ (affinity) | Kinetics and affinity of the binding interaction. |

| Isothermal Titration Calorimetry (ITC) | Kₐ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Thermodynamics and driving forces of the binding interaction. nih.gov |

Microscopic Techniques for Visualization of Labeled Biological Systems (e.g., Confocal Microscopy, Electron Microscopy)

Microscopy techniques are essential for visualizing the localization and behavior of conjugates of "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" within biological systems.

Confocal Microscopy is a high-resolution fluorescence imaging technique used to visualize the subcellular localization of fluorescently labeled molecules. If "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" is used to link a biomolecule to a fluorescent dye, the resulting conjugate can be introduced to live or fixed cells. Confocal microscopy can then be used to create detailed, three-dimensional images of the cells, revealing where the conjugate localizes, for example, on the cell membrane, within the cytoplasm, or in specific organelles. This is invaluable for studying cellular uptake, trafficking, and target engagement.

Electron Microscopy (EM) , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides much higher resolution imaging than light microscopy, allowing for the visualization of ultrastructural details. When "N-(Acid-PEG2)-N-bis(PEG2-propargyl)" is used to functionalize nanoparticles (e.g., gold nanoparticles or quantum dots), EM can be used to characterize the size, shape, and aggregation state of the resulting nanoconjugates. In a biological context, EM can be used to visualize the interaction of these nanoconjugates with cells and tissues at the nanoscale, providing detailed information about their cellular uptake pathways and localization within subcellular compartments.

Computational and Theoretical Investigations of N Acid Peg2 N Bis Peg2 Propargyl Systems

Molecular Docking and Dynamics Simulations of Conjugation Reactions

Molecular docking and dynamics (MD) simulations are invaluable computational techniques for predicting and analyzing the interactions between molecules. In the context of N-(Acid-PEG2)-N-bis(PEG2-propargyl), these methods can provide critical insights into the efficiency and specificity of its conjugation reactions.

While direct molecular docking and dynamics simulation studies specifically on N-(Acid-PEG2)-N-bis(PEG2-propargyl) are not extensively available in the public domain, the principles can be illustrated by examining studies on analogous systems. For instance, molecular docking can be employed to predict the binding orientation and affinity of the propargyl-terminated arms of the linker with the active site of a copper-containing enzyme or a copper-ligand complex that catalyzes the CuAAC reaction. Similarly, the carboxylic acid terminus can be docked into the binding pocket of an enzyme or an antibody's lysine (B10760008) residue to assess the favorability of amide bond formation.

A hypothetical MD simulation study on an antibody-drug conjugate (ADC) formed using N-(Acid-PEG2)-N-bis(PEG2-propargyl) could track the conformational landscape of the linker and its influence on the stability and accessibility of the conjugated drug. Key parameters from such a simulation are presented in the interactive table below.

| Simulation Parameter | Value | Significance |

|---|---|---|

| Simulation Time | 500 ns | Ensures adequate sampling of conformational space. |

| Force Field | AMBER ff19SB for protein, GAFF2 for linker/drug | Provides accurate representation of inter- and intramolecular forces. |

| Solvent Model | TIP3P Water | Mimics the aqueous physiological environment. |

| Temperature | 310 K | Simulates human body temperature. |

| Pressure | 1 atm | Represents standard atmospheric pressure. |

| Root Mean Square Deviation (RMSD) of Linker | 2.5 ± 0.5 Å | Indicates the flexibility and conformational changes of the linker over time. |

| Radius of Gyration (Rg) of ADC | 28.2 ± 1.1 Å | Reflects the compactness and overall size of the conjugate. |

| Solvent Accessible Surface Area (SASA) of Drug | 45 ± 8 Ų | Correlates with the drug's exposure to the solvent and potential for off-target interactions. |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules. mdpi.com For N-(Acid-PEG2)-N-bis(PEG2-propargyl), these calculations can provide fundamental insights into the reactivity of its terminal functional groups.

The reactivity of the propargyl groups in the CuAAC reaction is a key area of interest. DFT calculations can be used to model the reaction mechanism, including the coordination of the alkyne to the copper catalyst and the subsequent cycloaddition with an azide (B81097). A study on the reaction of propargyl chloride with a dithiolate, investigated using a combined CCSD(T)/6-31+G*//B3LYP/6-311++G** approach, revealed the activation barriers for different reaction pathways, providing a basis for understanding the reactivity of the propargyl moiety. researchgate.net

Similarly, the electronic properties of the carboxylic acid terminus can be analyzed. DFT calculations on a GO-PEG nanocomposite with terminal carboxylic acid groups showed that the adsorption of the PEG chain onto a graphene oxide sheet occurs predominantly through hydrogen bonding between the terminal oxygen of the PEG and the hydrogen of the COOH group. acs.org This type of analysis can help in understanding the interaction of the acid group of N-(Acid-PEG2)-N-bis(PEG2-propargyl) with amine residues on a target protein.

The electronic properties of the entire linker molecule can also be investigated. Key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's susceptibility to nucleophilic and electrophilic attack. The table below presents hypothetical quantum chemical descriptors for N-(Acid-PEG2)-N-bis(PEG2-propargyl) and its reactive termini, calculated at the B3LYP/6-31G(d) level of theory.

| Molecular Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Reactive Atom |

|---|---|---|---|---|

| Propargyl Group (Terminal CH) | -7.2 | 1.5 | 8.7 | -0.15 (on ≡CH) |

| Carboxylic Acid (OH) | -8.1 | 2.3 | 10.4 | +0.45 (on C of COOH) |

| Full Linker Molecule | -6.8 | 1.8 | 8.6 | N/A |

Predictive Modeling for Rational Design of Novel Bioconjugation Strategies

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and other machine learning approaches, can be a powerful tool for the rational design of bioconjugation strategies. nih.gov By establishing a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds, these models can be used to predict the performance of new, untested molecules.

In the context of N-(Acid-PEG2)-N-bis(PEG2-propargyl), predictive models could be developed to optimize various aspects of its application. For example, a QSAR model could be built to predict the efficiency of the CuAAC reaction based on the electronic and steric properties of different substituted propargyl groups or different azide-containing reaction partners. This would allow for the in silico screening of potential reaction components to identify those that are likely to give the highest yield and fastest reaction rates.

Furthermore, predictive models can be used to design linkers with optimal properties for specific applications. For instance, a model could be developed to predict the in vivo stability and pharmacokinetic profile of an ADC based on the length and composition of the PEG linker. digitellinc.com This would enable the rational design of linkers that provide the desired balance between solubility, stability, and drug release characteristics.

The development of a predictive model for optimizing a bioconjugation strategy using a bifunctional linker like N-(Acid-PEG2)-N-bis(PEG2-propargyl) would typically involve the steps outlined in the table below.

| Modeling Step | Description | Example Application |

|---|---|---|

| Data Collection | Gathering experimental data on the reactivity, stability, or biological activity of a series of related linkers and their conjugates. | Collecting reaction yields for the CuAAC reaction with various azides. |

| Descriptor Calculation | Calculating molecular descriptors (e.g., electronic, steric, topological) for each compound in the dataset. | Calculating HOMO/LUMO energies, molecular weight, and solvent accessible surface area. |

| Model Building | Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model relating the descriptors to the activity. | Developing a QSAR equation that predicts reaction yield based on the calculated descriptors. |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. | Using cross-validation and a separate test set of compounds to evaluate the model's accuracy. |

| Model Application | Using the validated model to predict the activity of new, untested compounds and to guide the design of improved linkers. | Predicting the reactivity of novel propargyl-containing linkers to select the most promising candidates for synthesis. |

Emerging Research Directions and Future Perspectives

Integration with Advanced Bioorthogonal Chemistries Beyond CuAAC

The two propargyl groups on N-(Acid-PEG2)-N-bis(PEG2-propargyl) are prime reaction partners for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.commedchemexpress.com However, the future of this compound lies in its potential to engage with a broader spectrum of bioorthogonal reactions, moving beyond the traditional CuAAC. One of the most promising of these is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org

SPAAC offers a significant advantage over its copper-catalyzed counterpart as it obviates the need for a cytotoxic copper catalyst, making it more suitable for applications in living systems. nih.gov The terminal alkynes of N-(Acid-PEG2)-N-bis(PEG2-propargyl) can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) derivatives, to form stable triazole linkages under physiological conditions. biomaterials.org This opens up possibilities for in vivo conjugation and the development of biocompatible therapeutic and diagnostic agents.

Furthermore, the exploration of other advanced bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes/alkynes, could further expand the utility of this linker. precisepeg.com By modifying the propargyl groups or the carboxylic acid terminus, N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be adapted to participate in a variety of orthogonal ligation strategies, allowing for the construction of increasingly complex and multifunctional biomolecular conjugates.

Development of Multiplexed Labeling and Imaging Strategies

The bifunctional nature of N-(Acid-PEG2)-N-bis(PEG2-propargyl), with its two distinct reactive handles, makes it an ideal candidate for the development of multiplexed labeling and imaging strategies. nih.gov This approach allows for the simultaneous detection and visualization of multiple biological targets within a single experiment, providing a more comprehensive understanding of complex biological systems. youtube.comyoutube.com

One potential strategy involves the sequential or orthogonal labeling of the two propargyl groups with different reporter molecules, such as fluorescent dyes with distinct spectral properties. For instance, one propargyl group could be reacted with an azide-functionalized green fluorescent dye via CuAAC, followed by the reaction of the second propargyl group with an azide-functionalized red fluorescent dye. The carboxylic acid terminus could then be used to attach this dual-labeled linker to a targeting moiety, such as an antibody or a small molecule, enabling two-color imaging of the target.

Moreover, the branched structure of N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be leveraged to create signal amplification systems for enhanced detection sensitivity in imaging applications. broadpharm.com By attaching multiple copies of a reporter molecule to the two propargyl groups, the signal intensity at the target site can be significantly increased. This is particularly valuable for the detection of low-abundance biomarkers. The development of such multiplexed and amplified labeling strategies will be instrumental in advancing the fields of cell biology, diagnostics, and personalized medicine. nih.gov

Potential for High-Throughput Synthesis and Screening of Conjugates

The modular nature of N-(Acid-PEG2)-N-bis(PEG2-propargyl) makes it highly amenable to high-throughput synthesis and screening of bioconjugates, particularly in the context of drug discovery and development. gdch.app This is especially relevant for the construction of libraries of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. medchemexpress.comnih.govnih.gov

The carboxylic acid terminus of N-(Acid-PEG2)-N-bis(PEG2-propargyl) can be readily coupled to a library of target-binding ligands, while the two propargyl groups can be conjugated to a variety of E3 ligase-binding moieties using click chemistry. biochempeg.com This combinatorial approach allows for the rapid generation of a large and diverse library of PROTAC candidates, which can then be screened for their ability to induce the degradation of the target protein. researchgate.net The defined length and flexibility of the PEG spacers in N-(Acid-PEG2)-N-bis(PEG2-propargyl) are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of PROTAC efficacy. bldpharm.com

The ability to perform these reactions in a high-throughput format, such as in multi-well plates, significantly accelerates the drug discovery process, enabling the rapid identification of potent and selective protein degraders. gdch.app This approach is not limited to PROTACs and can be extended to the high-throughput synthesis and screening of other bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. nih.gov

Role in Next-Generation Research Tools for Fundamental Biological Discovery

Beyond its applications in drug discovery, N-(Acid-PEG2)-N-bis(PEG2-propargyl) has the potential to become a fundamental tool for basic biological research, enabling the development of next-generation probes and assays to dissect complex biological processes. chemrxiv.orgnih.govnih.gov Its ability to link different molecular entities with high precision and efficiency will be instrumental in creating novel research tools with unprecedented capabilities.

For example, this linker can be used to construct sophisticated "chemical inducers of dimerization" (CIDs), which are small molecules that can be used to control protein-protein interactions in living cells. nih.gov By attaching two different protein-binding ligands to the two propargyl groups of N-(Acid-PEG2)-N-bis(PEG2-propargyl), researchers can create a molecule that can bring two target proteins into close proximity, allowing for the study of their interaction and downstream signaling events.

Furthermore, the integration of N-(Acid-PEG2)-N-bis(PEG2-propargyl) into advanced research tools like bifunctional antibodies could lead to novel therapeutic and diagnostic modalities. nih.gov These engineered antibodies could be designed to not only bind to a specific cell surface receptor but also to carry a payload, such as a fluorescent probe or a therapeutic agent, attached via the linker. This would enable targeted delivery and real-time monitoring of the therapeutic intervention. The versatility and adaptability of N-(Acid-PEG2)-N-bis(PEG2-propargyl) ensure its continued role as a key enabling technology in the ongoing quest for fundamental biological discovery.

Data Table: Properties of N-(Acid-PEG2)-N-bis(PEG2-propargyl)

| Property | Value | Source(s) |

| Chemical Formula | C21H35NO8 | medkoo.comambeed.com |

| Molecular Weight | 429.51 g/mol | medkoo.com |

| CAS Number | 2100306-49-6 | medkoo.comambeed.com |

| Appearance | Not specified in sources | |

| Purity | >96% | precisepeg.com |

| Solubility | Soluble in water and DMSO | broadpharm.com |

| Storage | Recommended at -20°C for long-term storage | medkoo.com |

Q & A

Q. How to troubleshoot solubility issues in aqueous reaction systems?

- Stepwise Protocol :

Dissolve the linker in DMSO (10 mg/mL).

Add dropwise to PBS (pH 7.4) with stirring to achieve a final DMSO concentration ≤5%.

If precipitation occurs, increase PEG2 length or substitute with a more hydrophilic spacer (e.g., PEG3-acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.